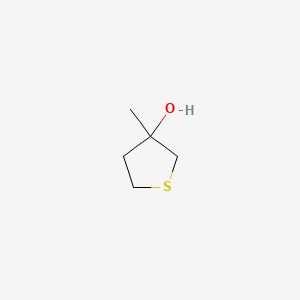
3-Methylthiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiolan-3-ol is an organic compound with the molecular formula C5H10OS. It is a sulfur-containing compound, specifically a thiol, which is characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is known for its distinctive odor, which is often described as earthy or mushroom-like. It is used in various applications, including as a flavoring agent and in fragrance formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylthiolan-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrothiophen-3-one with methylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out at temperatures ranging from 0°C to 23°C over a period of 12 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylthiolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in various biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: It is used in the formulation of flavors and fragrances, as well as in the production of certain polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Methylthiolan-3-ol involves its interaction with various molecular targets, primarily through its thiol group. The sulfur atom in the thiol group can form covalent bonds with other molecules, leading to the formation of disulfide bonds or other sulfur-containing derivatives. These interactions can affect the structure and function of proteins and other biomolecules, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: A simpler thiol with a similar odor profile.
Ethanethiol: Another thiol with a slightly different odor and chemical properties.
Propane-1-thiol: A thiol with a longer carbon chain and different reactivity.
Uniqueness
3-Methylthiolan-3-ol is unique due to its specific structure, which includes a methyl group attached to the thiol-containing ring. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulation.
Eigenschaften
IUPAC Name |
3-methylthiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLPOGRPPJRSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate](/img/structure/B2462058.png)
![5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2462059.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2462060.png)
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)
![4-butoxy-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2462062.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)

![N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2462069.png)


![2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2462074.png)
